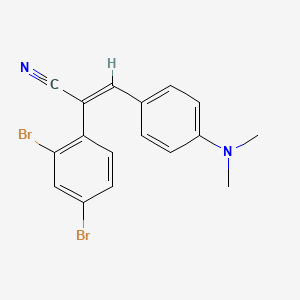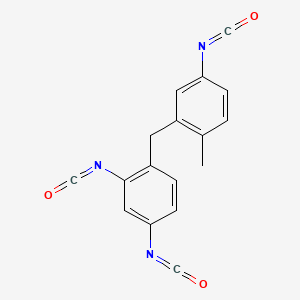
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is part of the broader class of diisocyanates, which are widely used in the production of polyurethanes and other polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with a suitable benzene derivative under controlled conditions. The reaction conditions include the use of a catalyst and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like methanol or ammonia, often in the presence of a catalyst.
Major Products Formed:
Carbamates: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Urethanes/Ureas: Produced through substitution reactions with alcohols or amines.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of polyurethane foams, coatings, and adhesives. Its reactivity with various nucleophiles makes it a versatile building block in polymer chemistry.
Biology: In biological research, it can be used to modify surfaces of materials to study cell adhesion and interactions.
Industry: Beyond polyurethane production, it is used in the manufacture of elastomers, sealants, and insulation materials.
Mechanism of Action
The mechanism by which 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate exerts its effects involves the reaction of its isocyanate groups with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively. The molecular targets and pathways involved are typically related to the formation of these new chemical bonds.
Comparison with Similar Compounds
2-Fluoro-5-methylphenyl isocyanate: Contains a fluorine atom instead of a methyl group.
5-Chloro-2-methylphenyl isocyanate: Contains a chlorine atom instead of a methyl group.
Uniqueness: 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring, which influences its reactivity and applications compared to other isocyanates.
Properties
CAS No. |
94213-39-5 |
|---|---|
Molecular Formula |
C17H11N3O3 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2,4-diisocyanato-1-[(5-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-4-15(18-9-21)7-14(12)6-13-3-5-16(19-10-22)8-17(13)20-11-23/h2-5,7-8H,6H2,1H3 |
InChI Key |
FCLSLHSWMAUISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


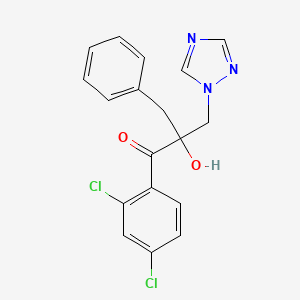
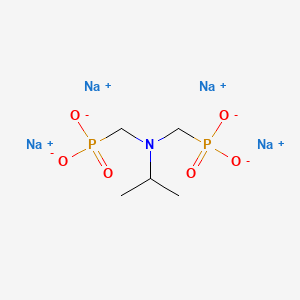
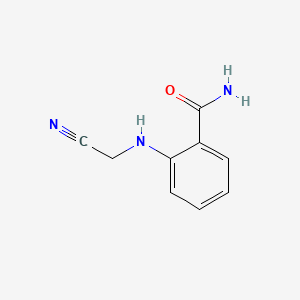
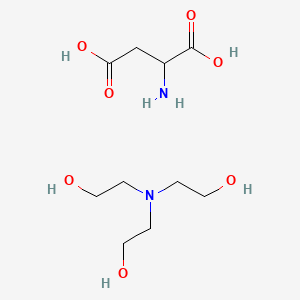
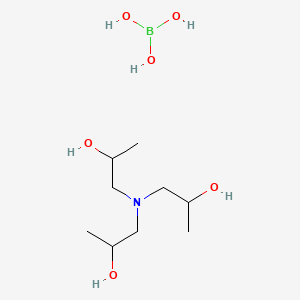
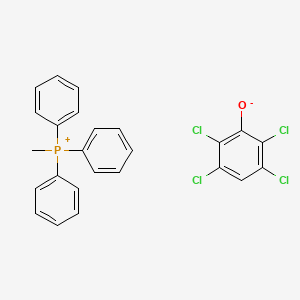

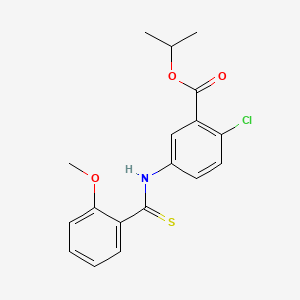
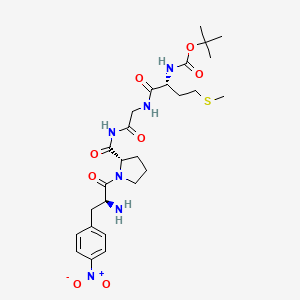
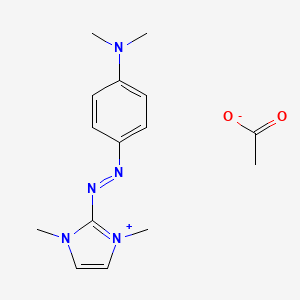
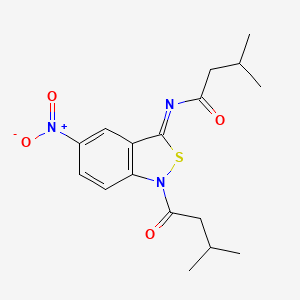
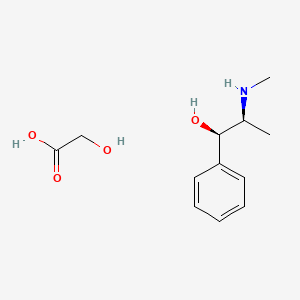
![1,2,3,4,5-pentachloro-6-[2,3,4,5-tetrachloro-6-(2,3,4,5,6-pentachlorophenyl)phenyl]benzene](/img/structure/B15180896.png)
